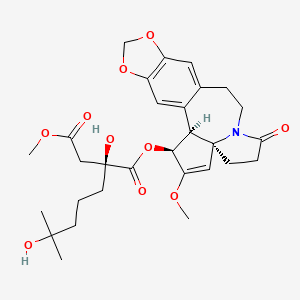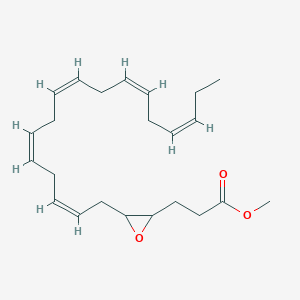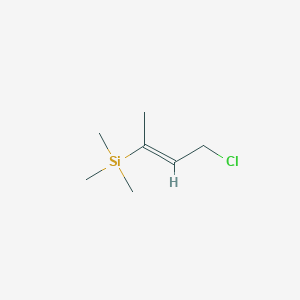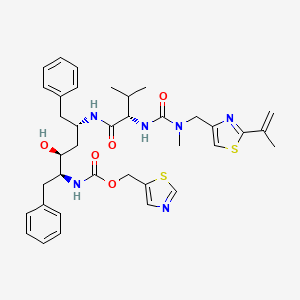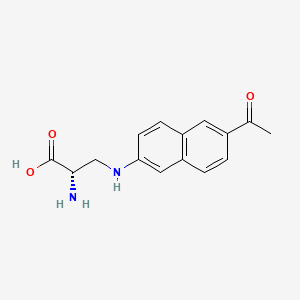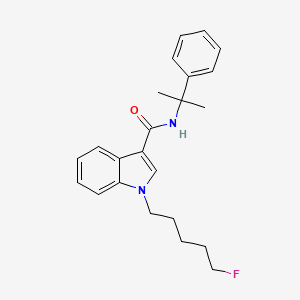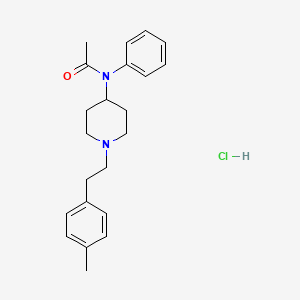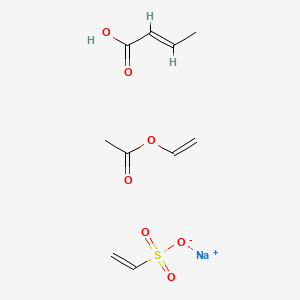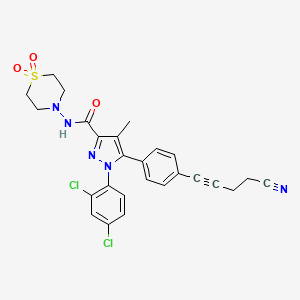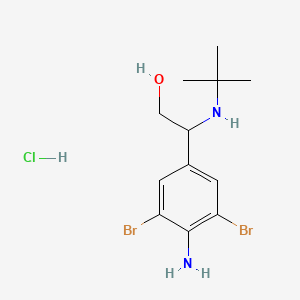
3-(α-Methylbenzyl) Saligenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(α-Methylbenzyl) Saligenin typically involves the reaction of β-halohydrin with amines. The structure of β-halohydrin with the methyl salicylate moiety dictates the course of the reaction. The solvent plays a significant role in the direction of the reaction, while the strength of the base influences the reaction yield and isomer ratio .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
化学反应分析
Types of Reactions
3-(α-Methylbenzyl) Saligenin undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学研究应用
3-(α-Methylbenzyl) Saligenin has several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential anti-depressant and anti-melanomic effects.
Medicine: Investigated for its potential therapeutic effects in treating depression and melanoma.
Industry: Utilized in the synthesis of various chemical products and intermediates
作用机制
The mechanism of action of 3-(α-Methylbenzyl) Saligenin involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
Saligenin: The parent compound, known for its phenolic structure and biological activity.
Salmeterol: A β2-adenoreceptor agonist used in the treatment of respiratory diseases.
Albuterol: Another β2-adenoreceptor agonist with similar therapeutic applications.
Uniqueness
3-(α-Methylbenzyl) Saligenin is unique due to its specific structural modifications, which confer distinct biological activities compared to its parent compound and other similar compounds. Its potential anti-depressant and anti-melanomic effects make it a compound of interest for further research .
属性
CAS 编号 |
94001-67-9 |
|---|---|
分子式 |
C15H16O2 |
分子量 |
228.29 g/mol |
IUPAC 名称 |
2-(hydroxymethyl)-6-(1-phenylethyl)phenol |
InChI |
InChI=1S/C15H16O2/c1-11(12-6-3-2-4-7-12)14-9-5-8-13(10-16)15(14)17/h2-9,11,16-17H,10H2,1H3 |
InChI 键 |
BMLHCADWCYMYDL-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
规范 SMILES |
CC(C1=CC=CC=C1)C2=CC=CC(=C2O)CO |
同义词 |
2-Hydroxy-3-(1-phenylethyl)benzenemethanol; 2-Hydroxy-3-(α-methylbenzyl)benzyl Alcohol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


